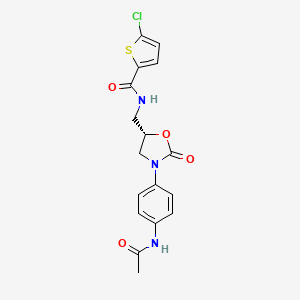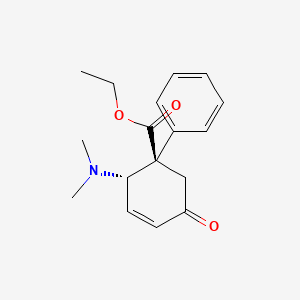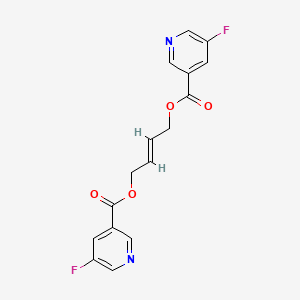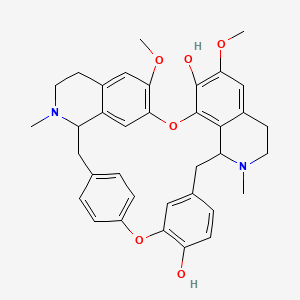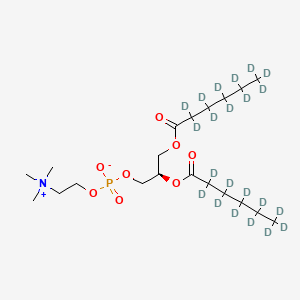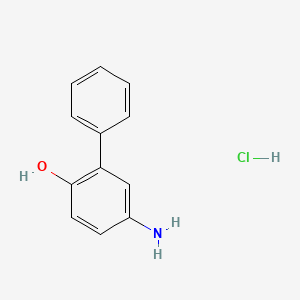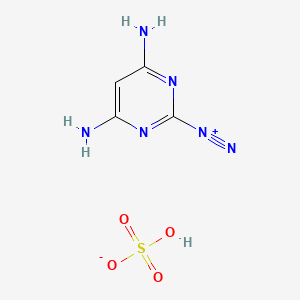![molecular formula C6H8N2O2S B13421721 2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]- CAS No. 59640-46-9](/img/structure/B13421721.png)
2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- can be achieved through a multi-step process. One common method involves the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as the starting material. The synthetic route includes the following steps:
Oxidation: The methyl group at the 6-position is oxidized.
Chlorination: The hydrogen at the 5-position is replaced with a chlorine atom.
Reduction: The formyl group at the 6-position is reduced.
Condensation: The reduced product is then condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be simple to operate and stable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce different functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
- Triazole-pyrimidine hybrids
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is unique due to its specific functional groups and the resulting biological activities. Its methylthio group provides distinct chemical reactivity and biological properties compared to other pyrimidine derivatives .
Propriétés
Numéro CAS |
59640-46-9 |
|---|---|
Formule moléculaire |
C6H8N2O2S |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
6-(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10) |
Clé InChI |
UFFDUWYBBNRDNJ-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=CC(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
